(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
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Overview
Description
(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a chloro group at the 5th position and a propan-2-ylphenylmethylidene group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 5-chloroindole-2-one with 4-propan-2-ylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-propan-2-ylphenyl)methylidene]-2-pyrrolidinone
- (1Z)-5-fluoro-2-methyl-1-{[4-(propan-2-yl)phenyl]methylidene}-1H-inden-3-yl]acetic acid
- 5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one is unique due to the presence of both a chloro group and a propan-2-ylphenylmethylidene group on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-11(2)13-5-3-12(4-6-13)9-16-15-10-14(19)7-8-17(15)20-18(16)21/h3-11H,1-2H3,(H,20,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFHVCAXNPFOG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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